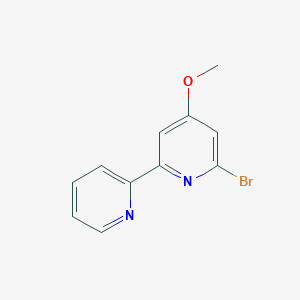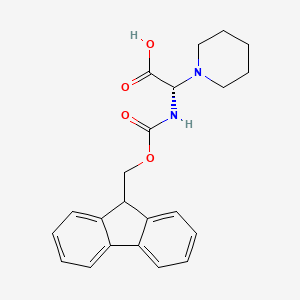![molecular formula C17H14Br2N6O2 B13139524 N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine CAS No. 62751-92-2](/img/structure/B13139524.png)
N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4,6-Bis((4-bromophenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid is a complex organic compound that belongs to the class of triazine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Bis((4-bromophenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with 4-bromoaniline under controlled conditions to form the intermediate 4,6-bis((4-bromophenyl)amino)-1,3,5-triazine. This intermediate is then reacted with glycine to yield the final product, 2-((4,6-Bis((4-bromophenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2-((4,6-Bis((4-bromophenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid can undergo various chemical reactions, including:
Oxidation: The bromophenyl groups can be oxidized to form corresponding quinones.
Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the bromophenyl groups yields quinones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atoms.
科学研究应用
2-((4,6-Bis((4-bromophenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-((4,6-Bis((4-bromophenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl groups and triazine ring play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the derivative of the compound being studied.
相似化合物的比较
Similar Compounds
2-Bromo-4,6-bis(dibromoacetyl)resorcinol: This compound shares structural similarities with 2-((4,6-Bis((4-bromophenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid, particularly in the presence of bromine atoms and aromatic rings.
Bis(4-(4-aminophenoxy)phenyl)methylphenylsilane: Another compound with similar structural features, used in the synthesis of polyamides and other advanced materials.
Uniqueness
2-((4,6-Bis((4-bromophenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid is unique due to its combination of bromophenyl groups and a triazine ring, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.
属性
CAS 编号 |
62751-92-2 |
|---|---|
分子式 |
C17H14Br2N6O2 |
分子量 |
494.1 g/mol |
IUPAC 名称 |
2-[[4,6-bis(4-bromoanilino)-1,3,5-triazin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C17H14Br2N6O2/c18-10-1-5-12(6-2-10)21-16-23-15(20-9-14(26)27)24-17(25-16)22-13-7-3-11(19)4-8-13/h1-8H,9H2,(H,26,27)(H3,20,21,22,23,24,25) |
InChI 键 |
WUHPVDVNHGBDOM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=C(C=C3)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



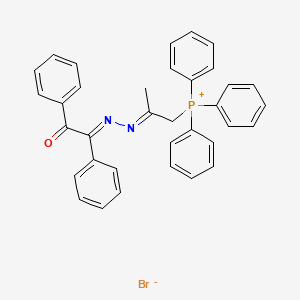
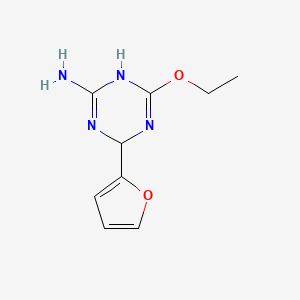



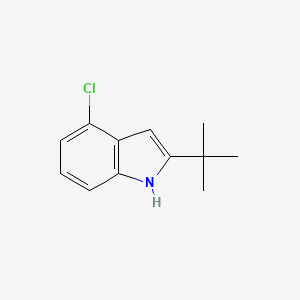
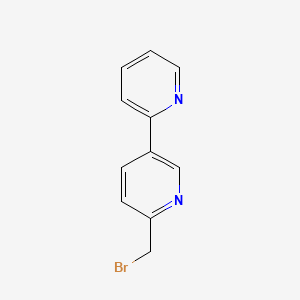
![N-(2-Aminophenyl)furo[2,3-B]quinoxaline-3-carboxamide](/img/structure/B13139498.png)
![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)
![6-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13139505.png)
